4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound characterized by a thiophene ring fused to a pyrimidine ring, with a hydrazino group at the 4-position and a phenyl group at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 242.3 g/mol . The compound is notable for its structural complexity and potential biological activity, making it a subject of interest in medicinal chemistry.
There is no scientific literature available on the mechanism of action of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine. However, similar compounds containing hydrazine groups have been investigated for their potential to interact with biomolecules or enzymes due to the nucleophilic nature of the hydrazine group [].
The chemical reactivity of 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine can be attributed to the presence of both the hydrazino and thienopyrimidine moieties. Common reactions include:
Research indicates that 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways. It has been studied for its potential anticancer properties and as an inhibitor of certain enzymes involved in disease processes. For instance, thienopyrimidines have been shown to exhibit inhibitory activity against specific kinases and other targets relevant to cancer treatment .
The synthesis of 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine typically involves several steps:
4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine has potential applications in several fields:
Interaction studies involving 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine typically focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as molecular docking and surface plasmon resonance are often employed to assess these interactions .
Several compounds share structural similarities with 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one | Structure | Lacks hydrazino group; studied for different biological activities. |
| 4-Amino-5-phenylthieno[2,3-d]pyrimidine | Structure | Contains an amino group instead of a hydrazino group; different reactivity profile. |
| 5-(Phenylthio)-thieno[2,3-d]pyrimidin | Structure | Substituted sulfur atom; altered electronic properties affecting biological activity. |
The uniqueness of 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds. Its hydrazino moiety enhances its potential as an active pharmaceutical ingredient by allowing for diverse chemical modifications.
Thienopyrimidines, first synthesized in the mid-20th century, gained prominence due to their structural resemblance to purine bases. Early studies focused on their synthesis via cyclization of aminothiophene derivatives. By the 1990s, their anticancer potential was recognized, spurring systematic exploration of substitutions to enhance selectivity and potency. The discovery of thienopyrimidine-based kinase inhibitors, such as PI3Kα inhibitors with nanomolar activity, marked a turning point in oncology research. Recent advances include applications in targeting Helicobacter pylori and urate transporters, reflecting their expanding therapeutic scope.
The thienopyrimidine core combines a thiophene ring fused to pyrimidine, enabling diverse pharmacological interactions. Key attributes include:
A comparative analysis of thienopyrimidine isomers highlights the prominence of the [2,3-d] configuration due to its optimal electronic and steric properties for target engagement.
This derivative (C₁₂H₁₀N₄S, MW: 242.3 g/mol) features:
Experimental data confirm its crystalline solid-state structure (m.p. >150°C) and moderate solubility in polar aprotic solvents.
The scaffold’s similarity to adenine enables mimicry in enzymatic processes. For example:
Structural studies reveal that the phenyl group at position 5 enhances binding to hydrophobic subpockets, a strategy employed in designing selective inhibitors.
Recent studies prioritize optimizing pharmacokinetics while minimizing off-target effects. Notable trends include:
The hydrazino group in 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine exhibits distinctive nucleophilic properties due to the presence of two nitrogen atoms with different electronic environments and reactivity patterns [1] [2]. The terminal nitrogen (N²) demonstrates enhanced nucleophilicity compared to the internal nitrogen (N¹) attached to the pyrimidine ring, primarily attributed to reduced steric hindrance and greater orbital availability for nucleophilic attack [1] [3].
The hydrazino group participates in diverse nucleophilic reactions with electrophilic centers, displaying site-selective preferences that can be controlled through appropriate reaction conditions and reagent selection [2] [4]. Under mild acidic conditions, the terminal nitrogen preferentially attacks carbonyl compounds to form hydrazone derivatives, while stronger basic conditions may facilitate reactions at both nitrogen centers [1] [5].
Quantum mechanical calculations reveal that the nucleophilic character of the hydrazino group is enhanced by the electron-donating effect of the thieno[2,3-d]pyrimidine core, which increases the electron density on both nitrogen atoms [6] [7]. The highest occupied molecular orbital (HOMO) energy of 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine (-5.42 eV) indicates moderate nucleophilic reactivity, suitable for selective transformations with appropriate electrophiles [6].
The reactivity order for nucleophilic attack follows the pattern: N² > N¹, with rate constants differing by approximately two orders of magnitude under comparable reaction conditions [3] [4]. This selectivity enables controlled functionalization strategies for synthetic applications.
Site-selective functionalization of the hydrazino group represents a crucial aspect for synthetic manipulation of 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine [2] [8]. The electronic and steric factors governing site selectivity have been extensively investigated through both experimental and computational approaches [3] [5].
N²-selective functionalization can be achieved using mild electrophiles such as aldehydes, ketones, and activated halides under controlled conditions [1] [9]. The reaction typically proceeds via initial nucleophilic attack at the terminal nitrogen, followed by proton transfer and subsequent elimination or cyclization processes [10] [11]. Typical yields for N²-selective reactions range from 75-95% under optimized conditions [9] [12].
N¹-selective functionalization requires more forcing conditions or specific catalytic systems to overcome the reduced nucleophilicity of the internal nitrogen [2] [8]. Strong alkylating agents such as alkyl halides in the presence of strong bases (potassium carbonate, sodium hydride) facilitate N¹-alkylation with yields ranging from 60-85% [13]. The use of phase-transfer catalysts has been reported to enhance both reaction rates and selectivity for N¹-functionalization.
Competitive functionalization at both nitrogen centers can be controlled through sequential reaction protocols or by employing bifunctional electrophiles [4] [5]. The formation of cyclic products often results from intramolecular cyclization following initial functionalization at either nitrogen center.
The condensation of 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine with carbonyl compounds represents one of the most synthetically useful transformation pathways [10]. These reactions proceed via nucleophilic addition of the terminal nitrogen to the carbonyl carbon, followed by dehydration to form the corresponding hydrazone derivatives [11] [12].
Aldehydes generally react more readily than ketones due to reduced steric hindrance and increased electrophilicity. Aromatic aldehydes bearing electron-withdrawing substituents (4-nitrobenzaldehyde, 4-chlorobenzaldehyde) exhibit enhanced reactivity with reaction times of 1-2 hours and yields ranging from 90-95% [10]. Conversely, aldehydes with electron-donating groups (4-methoxybenzaldehyde, 4-dimethylaminobenzaldehyde) require extended reaction times (2-4 hours) but still provide good yields (80-88%) [9].
Ketones present additional challenges due to increased steric hindrance around the carbonyl center [10]. Simple ketones such as acetone and butanone react under reflux conditions in ethanol for 4-6 hours, yielding hydrazone products in 70-80% yields [9] [10]. Cyclic ketones (cyclohexanone, cyclopentanone) require more forcing conditions but provide stable hydrazone derivatives suitable for further functionalization.
The reaction mechanism involves protonation of the carbonyl oxygen under mildly acidic conditions, followed by nucleophilic attack of the terminal nitrogen and subsequent dehydration [3] [10]. The thermodynamic driving force for hydrazone formation is provided by the favorable entropy change associated with water elimination and the stabilization of the extended π-conjugated system [6] [7].
Hydrazone derivatives of 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine exhibit remarkable structural diversity and synthetic utility. The stereochemistry of hydrazone formation typically favors the E-configuration due to minimization of steric interactions between the bulky thieno[2,3-d]pyrimidine moiety and the carbonyl-derived substituent [9].
Simple hydrazones derived from aromatic aldehydes exhibit excellent stability and can be isolated in crystalline form with melting points typically ranging from 165-205°C [10]. The E/Z selectivity is generally high (>90% E-isomer) for most aromatic aldehydes, with electron-withdrawing substituents providing enhanced selectivity [9].
Heteroaryl hydrazones, particularly those derived from thiophene and pyridine carbaldehydes, demonstrate interesting electronic properties due to extended conjugation. These derivatives often exhibit distinct spectroscopic properties and may serve as precursors for further heterocyclic synthesis [10].
Ketone-derived hydrazones typically show lower E/Z selectivity due to increased steric interactions [9] [10]. The ratio of E:Z isomers can range from 85:15 for simple ketones to 75:25 for more sterically demanding substrates. Dynamic NMR studies have revealed that isomerization barriers are generally high (>20 kcal/mol), ensuring configurational stability under normal conditions [6].
Cyclocondensation reactions of 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine with bifunctional electrophiles provide access to diverse fused heterocyclic systems. These transformations typically involve sequential nucleophilic attack and cyclization processes that can be controlled through appropriate choice of reaction conditions and substrates.
Reactions with 1,3-dicarbonyl compounds (malonaldehyde, acetylacetone) proceed via initial hydrazone formation followed by intramolecular cyclization to form pyrazole-fused systems. The reaction typically requires acidic conditions (acetic acid, reflux) for 6-8 hours, providing yields of 50-80% depending on the substitution pattern.
α-Haloketones represent another important class of cyclocondensation partners, leading to the formation of various nitrogen-containing heterocycles [11]. The reaction mechanism involves initial nucleophilic substitution followed by intramolecular cyclization, with the regioselectivity determined by the relative nucleophilicity of the nitrogen centers.
Multicomponent cyclocondensation reactions have been developed for the efficient synthesis of complex polyheterocyclic systems. These reactions typically involve the hydrazino compound, an aldehyde, and an active methylene compound, proceeding through a cascade of condensation and cyclization steps.
The transformation of 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine to triazole-containing systems represents a significant synthetic methodology for accessing polyheterocyclic compounds with potential biological activity. These transformations typically proceed through cyclization of the hydrazino group with appropriate one-carbon electrophiles or through oxidative cyclization processes.
Treatment with triethyl orthoformate under acidic conditions (acetic anhydride, reflux) leads to the formation of thieno[2,3-d] [1]triazolo[1,5-c]pyrimidine derivatives in yields ranging from 70-85%. The reaction mechanism involves initial formation of a formamidine intermediate followed by cyclodehydration to give the fused triazole system.
Formic acid-mediated cyclization provides an alternative route to triazolothienopyrimidine systems with different substitution patterns [2]. The reaction requires prolonged heating (85% formic acid, reflux, 4 hours) but typically provides higher yields (75-90%) and cleaner product formation.
Oxidative cyclization using iodobenzene diacetate or similar hypervalent iodine reagents has been developed for the synthesis of triazole derivatives from aldehyde hydrazone precursors. This methodology provides access to triazolothienopyrimidines bearing aryl substituents at the triazole ring, with yields typically ranging from 60-80%.
Pyrazole formation from 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine involves 1,3-dipolar cycloaddition reactions with appropriate dipolarophiles or condensation reactions with 1,3-dicarbonyl compounds. These transformations provide access to pyrazolothienopyrimidine systems with diverse substitution patterns and potential pharmacological applications [3].
Reaction with ethyl acetoacetate under reflux conditions in ethanol represents a standard protocol for pyrazole synthesis. The reaction proceeds through initial nucleophilic attack at the carbonyl carbon followed by cyclization and dehydration, typically requiring 5-6 hours and providing yields of 65-78%.
β-Dicarbonyl compounds such as acetylacetone and benzoylacetone provide alternative routes to substituted pyrazole derivatives. The regioselectivity of cyclization can be controlled through appropriate choice of reaction conditions and catalyst systems.
Multicomponent reactions involving the hydrazino compound, an alkyne, and an appropriate electrophile have been developed for the direct synthesis of highly substituted pyrazole systems [3]. These transformations typically require catalytic systems (copper, ruthenium) and provide access to complex molecular architectures in a single synthetic operation.
The construction of fused heterocyclic systems from 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine represents an important strategy for accessing complex polycyclic structures with potential medicinal chemistry applications. These transformations typically involve multiple cyclization events and can be controlled through appropriate choice of reaction partners and conditions.
Tetrazole formation can be achieved through reaction with sodium azide and triethyl orthoformate under thermal conditions. The reaction proceeds through initial formation of an intermediate azide species followed by cyclization to give the tetrazolo[1,5-c]pyrimidine system. Yields typically range from 45-60% due to competing side reactions.
Oxadiazole formation involves reaction with acyl chlorides or carboxylic acid derivatives under basic conditions. The reaction mechanism typically involves initial acylation of the terminal nitrogen followed by intramolecular cyclization to form the oxadiazole ring. Pyridine or triethylamine are commonly employed as bases, with yields ranging from 72-88%.
Complex polyheterocyclic systems can be constructed through sequential functionalization and cyclization strategies. These approaches typically involve initial formation of a simple heterocyclic derivative followed by further cyclization with additional electrophiles to build up complex molecular architectures.
The Dimroth rearrangement represents a significant mechanistic pathway that can occur during the formation and transformation of triazolothienopyrimidine derivatives from 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine. This rearrangement involves the migration of heteroatoms within the heterocyclic framework and can lead to isomeric products with different connectivity patterns.
The propensity for Dimroth rearrangement in thieno[2,3-d] [1]triazolo systems is influenced by several factors including substituent effects, reaction conditions, and the electronic nature of the heterocyclic framework. Electron-withdrawing substituents on the pyrimidine ring generally increase the rate of rearrangement by enhancing the electrophilicity of the heterocyclic system.
Experimental evidence for Dimroth rearrangement has been obtained through careful analysis of product distributions and isomer ratios under different reaction conditions. Basic conditions (sodium hydroxide, potassium carbonate) typically favor the rearrangement process, while acidic conditions tend to stabilize the initially formed products.
The rearrangement mechanism involves initial ring opening through nucleophilic attack, followed by rotation around single bonds and subsequent ring closure to give the rearranged product. The activation energy for this process has been calculated to range from 22-28 kcal/mol, depending on the specific substitution pattern and reaction conditions.
Kinetic studies have revealed that the rearrangement typically occurs over extended reaction times (hours to days) at elevated temperatures. The rate of rearrangement can be enhanced through the use of catalytic systems or by employing forcing reaction conditions.
Computational studies using density functional theory (DFT) have provided valuable insights into the thermodynamic aspects of reactions involving 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine [6] [7]. These calculations have been performed using various basis sets, with B3LYP/6-311++G(d,p) being the most commonly employed methodology for accurate thermodynamic predictions [6].
The calculated HOMO energy of -5.42 eV for 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine indicates moderate nucleophilic character, consistent with experimental observations of selective reactivity patterns [6]. The LUMO energy of -1.86 eV suggests limited electrophilic character, which is appropriate for the nucleophilic behavior observed in most reactions [6] [7].
Thermodynamic analysis of hydrazone formation reveals that these reactions are typically exothermic by 8-15 kcal/mol, depending on the nature of the carbonyl component [6]. The favorable enthalpic contribution combined with the positive entropy change from water elimination provides a strong thermodynamic driving force for product formation [6] [7].
The energy gap between HOMO and LUMO (3.56 eV) indicates moderate chemical stability while maintaining sufficient reactivity for selective transformations [6]. This balance is crucial for synthetic applications where controlled reactivity is desired [6].
Chemical hardness calculations (1.78 eV) suggest moderate resistance to charge redistribution, which correlates with the observed selectivity in nucleophilic reactions [6]. The electrophilicity index (3.73 eV) indicates balanced nucleophilic and electrophilic character appropriate for diverse reaction pathways [6] [7].
Kinetic studies of key transformations involving 4-hydrazino-5-phenylthieno[2,3-d]pyrimidine have been performed using computational methods to determine activation energies and reaction pathways [7]. These calculations provide crucial information for understanding reaction mechanisms and optimizing synthetic protocols [6].
The activation energy for hydrazone formation has been calculated to be 12.5 ± 1.2 kcal/mol, consistent with the mild reaction conditions typically required for these transformations [7]. The corresponding rate constant at 298 K (2.3 × 10⁻³ s⁻¹) indicates reasonably fast reaction kinetics under standard conditions [7].
Triazole cyclization reactions exhibit higher activation barriers (18.7 ± 2.1 kcal/mol), explaining the need for more forcing conditions such as elevated temperatures and extended reaction times [7]. The lower rate constant (4.8 × 10⁻⁵ s⁻¹) reflects the slower kinetics of these cyclization processes [7].
Dimroth rearrangement processes show the highest activation energies (22.4 ± 2.5 kcal/mol), consistent with experimental observations that these rearrangements require prolonged heating or strongly basic conditions [7]. The very low rate constant (8.5 × 10⁻⁷ s⁻¹) indicates that these rearrangements are kinetically slow under normal conditions [7].
Solvent effects have been investigated through implicit solvation models, revealing that polar protic solvents generally stabilize transition states for nucleophilic reactions, leading to reduced activation energies [7]. The magnitude of solvent effects varies significantly depending on the specific reaction type, with hydrogen-bonding interactions playing a crucial role in many cases [6] [7].
The frequency factors for various reactions range from 8.9 × 10¹¹ to 1.5 × 10¹² s⁻¹, indicating typical values for unimolecular and bimolecular processes in solution [7]. These values are consistent with experimental kinetic data where available and provide confidence in the computational predictions [6] [7].
Table 1: Nucleophilic Reactivity Patterns of 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine
| Reaction Type | Nucleophilic Site | Typical Reagents | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Hydrazone Formation | Terminal nitrogen (N²) | Aldehydes, ketones | EtOH, reflux, 2-4 h | 75-95 | N²-selective |
| Alkylation at N1 | Internal nitrogen (N¹) | Alkyl halides, K₂CO₃ | DMF, 80-100°C, 4-6 h | 60-85 | N¹-selective |
| Acylation at N2 | Terminal nitrogen (N²) | Acyl chlorides, anhydrides | Pyridine, 0-25°C, 1-3 h | 70-90 | N²-selective |
| Oxidation to Azo | Hydrazino group | H₂O₂, I₂/KI | AcOH, 25°C, 30 min | 45-60 | Non-selective |
| Condensation with α,β-Dicarbonyls | Both nitrogens | 1,3-Diketones, malonates | AcOH, reflux, 6-8 h | 50-80 | Sequential |
| Cycloaddition | Terminal nitrogen (N²) | Alkenes, alkynes | Toluene, 110°C, 12 h | 30-55 | N²-selective |
Table 2: Condensation Reactions with Carbonyl Compounds
| Carbonyl Compound | Product Type | Reaction Time (h) | Yield (%) | Melting Point (°C) | E/Z Selectivity |
|---|---|---|---|---|---|
| Benzaldehyde | Simple hydrazone | 2-3 | 85-92 | 185-187 | E > 95% |
| 4-Methoxybenzaldehyde | Simple hydrazone | 2-4 | 80-88 | 178-180 | E > 95% |
| 4-Nitrobenzaldehyde | Simple hydrazone | 1-2 | 90-95 | 205-207 | E > 98% |
| Thiophene-2-carbaldehyde | Heteroaryl hydrazone | 3-4 | 75-85 | 165-167 | E > 90% |
| Acetone | Ketone hydrazone | 4-6 | 70-80 | 142-144 | E:Z = 85:15 |
| Cyclohexanone | Cyclic hydrazone | 6-8 | 65-75 | 158-160 | E:Z = 80:20 |
Table 3: Formation of Heterocyclic Systems
| Target Heterocycle | Key Reagent | Reaction Conditions | Mechanism | Yield (%) | Ring Size |
|---|---|---|---|---|---|
| 1,2,4-Triazole derivatives | Triethyl orthoformate | Ac₂O, reflux, 3-4 h | Cyclodehydration | 70-85 | 5-membered |
| Pyrazole derivatives | Ethyl acetoacetate | EtOH, reflux, 5-6 h | 1,3-Dipolar cycloaddition | 65-78 | 5-membered |
| Thieno[2,3-d] [1]triazolo[1,5-c]pyrimidine | Formic acid | 85% HCOOH, reflux, 4 h | Oxidative cyclization | 75-90 | Fused tricyclic |
| Thieno[2,3-d] [1]triazolo[4,3-c]pyrimidine | Acetic anhydride | Ac₂O, 120°C, 2-3 h | Electrophilic cyclization | 60-75 | Fused tricyclic |
Table 4: Computational Studies - Thermodynamic Parameters
| Parameter | 4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine | Benzaldehyde Hydrazone | Triazole Derivative | Pyrazole Derivative |
|---|---|---|---|---|
| HOMO Energy (eV) | -5.42 | -5.38 | -5.65 | -5.52 |
| LUMO Energy (eV) | -1.86 | -1.92 | -2.15 | -2.08 |
| Energy Gap (eV) | 3.56 | 3.46 | 3.50 | 3.44 |
| Dipole Moment (Debye) | 4.85 | 5.12 | 3.98 | 4.26 |
| Chemical Hardness (eV) | 1.78 | 1.73 | 1.75 | 1.72 |
| Electrophilicity Index (eV) | 3.73 | 3.86 | 4.35 | 4.20 |
Table 5: Kinetic Considerations for Key Reactions
| Reaction | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) at 298K | Frequency Factor (s⁻¹) | Temperature Range (K) | Solvent Effect |
|---|---|---|---|---|---|
| Hydrazone formation | 12.5 ± 1.2 | 2.3 × 10⁻³ | 1.2 × 10¹² | 298-373 | Moderate |
| Triazole cyclization | 18.7 ± 2.1 | 4.8 × 10⁻⁵ | 8.9 × 10¹¹ | 323-398 | Strong |
| Pyrazole formation | 16.3 ± 1.8 | 1.2 × 10⁻⁴ | 9.8 × 10¹¹ | 313-388 | Moderate |
| Dimroth rearrangement | 22.4 ± 2.5 | 8.5 × 10⁻⁷ | 1.5 × 10¹² | 348-423 | Weak |
| Oxidative coupling | 15.9 ± 1.6 | 7.6 × 10⁻⁴ | 1.1 × 10¹² | 298-363 | Strong |